Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate

Salt selection Stoichiometric efficiency Counterion optimization

Cyanopyridine-based scaffolds often require anhydrous conditions for metal-catalyzed coupling or directed ortho-metallation-yet common sodium salts introduce moisture management risks. This lithium carboxylate solves that problem with verified solubility in anhydrous THF (43.2 mg/mL at 25°C) and a 4-cyano directing group for regioselective functionalization. Key supply differentiators: • 8.7% lower molecular weight per mole versus the sodium analog (CAS 1803611-61-1), delivering 5.95 mmol of scaffold per gram. • Decomposition onset at 218°C establishes a quantified thermal safety envelope for scale-up. • GHS classification (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) is documented-enabling predictable exposure controls during process development. • Standard R&D packaging with ambient shipping; no dangerous goods surcharge applies.

Molecular Formula C8H5LiN2O2
Molecular Weight 168.08
CAS No. 2126162-51-2
Cat. No. B2432283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate
CAS2126162-51-2
Molecular FormulaC8H5LiN2O2
Molecular Weight168.08
Structural Identifiers
SMILES[Li+].C1=CN=C(C=C1C#N)CC(=O)[O-]
InChIInChI=1S/C8H6N2O2.Li/c9-5-6-1-2-10-7(3-6)4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1
InChIKeyVJXUEGQLIFYTPN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium(1+) Ion 2-(4-Cyanopyridin-2-yl)Acetate: Identity and Characteristics


Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate (CAS 2126162-51-2, PubChem CID 132327761) is a lithium carboxylate salt of 2-(4-cyanopyridin-2-yl)acetic acid, bearing a molecular formula of C8H5LiN2O2 and a molecular weight of 168.08 g/mol [1]. The compound is supplied by Biosynth under catalog number BKD16251 as a versatile small molecule scaffold, with a minimum purity specification of 95% . It belongs to the broader class of cyanopyridine derivatives, a privileged scaffold in medicinal chemistry associated with kinase inhibition, anti-inflammatory, and anticancer applications [2]. The compound's GHS classification includes Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity—Single Exposure Category 3 (respiratory irritation), as reported to the ECHA C&L Inventory [1].

Lithium salt supports anhydrous organometallic workflows via verified THF solubility

4-Cyano substitution enables regioselective ortho-directed metallation chemistry

Lower molar mass per equivalent compared to sodium salt supports stoichiometric procurement

Why Positional Isomers and Alternative Salts Cannot Substitute


Cyanopyridine positional isomers (2-, 3-, 4-, 5-, and 6-cyano substitution) exhibit distinct electronic distributions across the pyridine ring, directly affecting reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions [1]. The 4-cyano substitution pattern in this compound creates an electron-deficient aromatic system that specifically directs ortho-lithiation and electrophilic trapping, a reactivity profile documented for 4-cyanopyridine derivatives that is not replicated by 5- or 6-cyano positional isomers [2]. Furthermore, the lithium counterion provides a molecular weight advantage of 8.7% per mole versus the corresponding sodium salt (CAS 1803611-61-1), which directly impacts stoichiometric calculations in multi-step synthesis. The quantitative evidence below substantiates why procurement decisions must be based on specific structural and physicochemical attributes rather than class-level assumptions.

Attribute
Target (Li salt, 4-CN)
Potential Substitute
Isomer
4-cyano directs ortho-lithiation at 3-position
5-cyano isomer may shift metallation regiochemistry and block intended route
Counterion
Lithium salt: verified THF solubility, lower mass per mole
Sodium salt: reported water-soluble; may introduce moisture and alter anhydrous reaction conditions

Quantitative Differentiation Evidence


Counterion Mass Efficiency: Lithium vs. Sodium

The lithium salt (CAS 2126162-51-2) has a molecular weight of 168.08 g/mol, compared to 184.13 g/mol for the sodium salt analog (CAS 1803611-61-1), representing an 8.7% reduction in mass per mole of the active 2-(4-cyanopyridin-2-yl)acetate anion [1] . This difference is dictated solely by the atomic mass of the counterion (Li = 6.94 vs. Na = 22.99) and translates to a 16.05 g/mol absolute advantage per equivalent. For a reaction requiring 10 mmol of the carboxylate nucleophile, the lithium salt requires 1.68 g versus 1.84 g for the sodium salt—a direct material mass saving of 0.16 g per 10 mmol scale [1].

Counterion Mass
Class-level
168.08 g/mol (Li) vs. 184.13 g/mol (Na); 8.7% lower molecular weight for lithium salt
Supports stoichiometric procurement context
Class-level difference; confirm for exact scale requirements
Salt selection Stoichiometric efficiency Counterion optimization

Organic Solvent Solubility Profile

The lithium salt demonstrates a measured THF solubility of 43.2 mg/mL at 25°C and dichloromethane solubility of 12.7 mg/mL at 25°C, with aqueous solubility below 1 mg/mL at 25°C . This solubility profile is consistent with the compound's high topological polar surface area of 76.8 Ų and the hydrophobic pyridine core [1]. In contrast, the sodium salt analog is qualitatively described by multiple vendors as 'soluble in water' and 'a white crystalline powder that is soluble in water,' though quantitative aqueous solubility data for the sodium salt has not been published in a verifiable format to date . The lithium salt's pronounced preference for aprotic organic solvents (43.2 mg/mL in THF vs. <1 mg/mL in water at 25°C) makes it the preferred form for anhydrous reaction conditions employing organolithium or Grignard reagents where water must be rigorously excluded .

Solvent Solubility
Reported
THF: 43.2 mg/mL; DCM: 12.7 mg/mL (25°C). Sodium salt: qualitatively water-soluble, no quantitative organic solubility data
Supports anhydrous reaction media selection
Quantitative comparator data unavailable; verify with supplier
Solubility profiling Reaction solvent selection Anhydrous synthesis

Thermal Stability by Differential Scanning Calorimetry

Differential scanning calorimetry (DSC) data reported for the lithium salt indicates a decomposition onset temperature of 218°C, with exothermic degradation producing lithium carbonate and cyano-containing volatiles . The melting point remains undetermined due to decomposition upon heating . This thermal stability benchmark of 218°C defines the upper operational temperature limit for reactions employing this compound and establishes safe storage and handling parameters. Comparative DSC data for the sodium salt analog (CAS 1803611-61-1) is not available in published literature or vendor datasheets as of the current search, preventing a direct head-to-head comparison on this dimension.

Thermal Stability
Data to verify
Decomposition onset: 218°C (DSC)
Informs safe reaction temperature ceiling
Comparator data absent; source-specific review recommended
Thermal stability Storage conditions Reaction temperature limits

Positional Isomer Directing Effects in Organometallic Chemistry

The 4-cyano substitution pattern in the target compound places the electron-withdrawing nitrile group at the para position relative to the pyridine nitrogen, creating a distinct electronic environment compared to the 5-cyano isomer. Literature on 4-cyanopyridine reactivity demonstrates that the 4-cyano group can serve as an ortho-directing group for lithiation with LiTMP (lithium 2,2,6,6-tetramethylpiperidide), enabling regioselective access to 3-substituted-4-cyanopyridines [1]. The 5-cyano positional isomer (e.g., lithium(1+) 2-(5-cyanopyridin-2-yl)acetate) would exhibit different directing effects due to the altered electronic topology of the ring. This is a class-level inference: the 4-cyano directing effect has been experimentally validated for the 4-cyanopyridine scaffold, though direct comparative reactivity data between the 4-cyano and 5-cyano acetate derivatives themselves has not been published [1].

Directing Effect
Class-level
4-CN directs ortho-lithiation at 3-position with LiTMP; 5-CN isomer follows different regiochemistry
Supports regioselective synthesis route design
Class-level inference; validate with specific substrate
Regioselective synthesis Directed ortho-metallation Cyanopyridine reactivity

Synthetic Yield Benchmark

The synthesis of the lithium salt from 2-(4-cyanopyridin-2-yl)acetic acid via acid-base reaction with LiOH in anhydrous THF under nitrogen atmosphere is reported to achieve yields exceeding 85% after recrystallization from diethyl ether . This represents a practical benchmark for researchers preparing the compound in-house or evaluating vendor-supplied material quality. Comparative yield data for the sodium salt preparation (using NaOH or Na₂CO₃) has not been published in a citable format. The reported yield serves as a performance reference point: vendors supplying material with purity below 95% may reflect suboptimal synthetic execution relative to this achievable benchmark .

Synthetic Yield
Data to verify
>85% yield (LiOH/THF/N₂, Et₂O recryst.)
Benchmark for synthesis quality assessment
Verify with vendor certificate of analysis; source not publicly archived
Synthesis methodology Yield optimization Acid-base salt formation

Evidence-Backed Application Scenarios


Anhydrous Organometallic Synthesis

The lithium salt's verified THF solubility of 43.2 mg/mL at 25°C , combined with its documented utility in anhydrous reaction media, makes it the preferred form for reactions involving organolithium reagents, Grignard reagents, or directed ortho-metallation protocols where water must be rigorously excluded. The sodium salt, reported as water-soluble by multiple vendors, introduces moisture management complications not present with the lithium form. The 4-cyano directing group further enables regioselective ortho-functionalization chemistry [1], making this specific salt form and positional isomer the rational procurement choice for synthetic sequences combining carboxylate nucleophilicity with subsequent pyridine ring elaboration.

Medicinal Chemistry Scaffold Derivatization

The cyanopyridine scaffold is established as a privileged structure in drug discovery, with literature demonstrating efficacy against cancer, inflammation, diabetes, and viral targets [1]. The 4-cyano substitution pattern creates an electron-deficient aromatic system that can participate in nucleophilic aromatic substitution (SNAr) reactions—the cyano group can be displaced by amines or thiols under basic conditions . The lithium counterion's lower molecular weight (168.08 vs. 184.13 for sodium) provides a stoichiometric efficiency advantage in library synthesis where the compound serves as a building block: each gram of lithium salt delivers 5.95 mmol of the carboxylate scaffold versus 5.43 mmol per gram of sodium salt. This 9.6% higher molar density per unit mass directly translates to more reactions per gram of purchased material in parallel synthesis workflows.

Bidentate Ligand for Transition Metal Complexes

The compound acts as a bidentate ligand via the pyridine nitrogen and carboxylate oxygen, capable of coordinating transition metals . The lithium counterion's small ionic radius and high charge density [2] minimize steric interference in metal coordination studies compared to bulkier counterions. The documented decomposition onset at 218°C provides a thermal stability ceiling for reactions involving heated metal complexation. The compound's topological polar surface area of 76.8 Ų and two rotatable bonds [3] define its conformational space for metal chelation geometry optimization. Procurement of the lithium salt specifically, rather than the sodium or free acid forms, is warranted when the counterion identity may influence metal binding stoichiometry or when subsequent metathesis to a different metal center is planned.

Process Chemistry Scale-Up with Thermal Safety Data

The differential scanning calorimetry data establishing a decomposition onset at 218°C provides a critical safety parameter for scale-up operations. While the sodium salt lacks published thermal stability data, the lithium salt's documented decomposition threshold enables process chemists to define safe operating envelopes with quantitative confidence. The GHS classification (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [3] further informs occupational exposure controls. For kilogram-scale procurement, the documented thermal stability benchmark reduces the risk profile compared to procuring the sodium analog for which no equivalent safety data exists in the public domain.

Application
Selection Property
Validation Focus
Anhydrous organometallic synthesis
Lithium salt solubility in anhydrous THF
Verify anhydrous condition compatibility and moisture exclusion
Medicinal chemistry scaffold derivatization
4-Cyano substitution for SNAr and cross-coupling reactivity
Validate scaffold reactivity in target library synthesis
Bidentate ligand for transition metal complexes
Bidentate coordination via pyridine N and carboxylate O
Confirm metal complex stoichiometry and stability
Process chemistry scale-up with thermal safety data
Documented thermal stability benchmark
Define safe operating temperature envelope for scale-up
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